N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2,4-Dimethylphenyl)-5-methyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as a dimethylphenyl group, a methyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-5-methyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through several synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This process typically requires the use of appropriate starting materials, such as 2,4-dimethylphenylamine, pyridine-4-carboxylic acid, and suitable reagents for cyclization .
The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine or potassium carbonate. The reaction mixture is usually heated to temperatures ranging from 80°C to 120°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-5-methyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2,4-Dimethylphenyl)-5-methyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-5-methyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of inflammatory mediators or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole-pyrimidine structure and exhibit comparable biological activities.
Pyrimidine derivatives: These compounds also contain a pyrimidine ring and are known for their diverse pharmacological effects.
Triazole derivatives: These compounds have a triazole ring and are widely used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness
N-(2,4-Dimethylphenyl)-5-methyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H20N6O |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H20N6O/c1-12-4-5-16(13(2)10-12)25-19(27)17-14(3)24-20-22-11-23-26(20)18(17)15-6-8-21-9-7-15/h4-11,18H,1-3H3,(H,25,27)(H,22,23,24) |
InChI Key |
JEYBACLLJRMEMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=NC=C4)C)C |
Origin of Product |
United States |
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